Product packaging for 3-(4-(Chloromethyl)phenyl)pyridine(Cat. No.:)

3-(4-(Chloromethyl)phenyl)pyridine

Cat. No.: B13922899
M. Wt: 203.67 g/mol
InChI Key: HGFCMGPMAOZZAW-UHFFFAOYSA-N
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Description

3-(4-(Chloromethyl)phenyl)pyridine (CAS 1486422-11-0) is a valuable aromatic heterocyclic compound with the molecular formula C12H10ClN and a molecular weight of 203.67 g/mol . This compound features a pyridine ring connected to a phenyl system bearing a reactive chloromethyl group, making it a versatile and key intermediate in organic synthesis and drug discovery. The core research value of this compound lies in its dual functionality. The chloromethyl group serves as an excellent electrophilic site for nucleophilic substitution reactions, allowing for the formation of carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds. This enables researchers to readily append additional functional groups or complex molecular structures . Concurrently, the pyridine ring, a privileged scaffold in medicinal chemistry, is known to contribute to biological activity through hydrogen bonding and dipole interactions and can serve as a coordinating ligand in metal-organic complexes . Its primary application is as a building block for the synthesis of more complex, biologically active molecules. Compounds containing pyridine and chloromethyl-substituted phenyl rings are frequently explored in the development of potential therapeutic agents . The structural motif is relevant in creating molecules for nervous system disorders, antidiabetic, antimicrobial, and antitumor research, as the pyrrolopyridine core—a related bicyclic system—demonstrates a broad spectrum of pharmacological properties . Furthermore, the pyridine moiety allows for regioselective difunctionalization, a powerful technique for creating diverse libraries of trisubstituted pyridine derivatives for high-throughput screening and structure-activity relationship (SAR) studies . This chemical is provided For Research Use Only and is strictly intended for use in a laboratory setting by qualified professionals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H10ClN B13922899 3-(4-(Chloromethyl)phenyl)pyridine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H10ClN

Molecular Weight

203.67 g/mol

IUPAC Name

3-[4-(chloromethyl)phenyl]pyridine

InChI

InChI=1S/C12H10ClN/c13-8-10-3-5-11(6-4-10)12-2-1-7-14-9-12/h1-7,9H,8H2

InChI Key

HGFCMGPMAOZZAW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=CC=C(C=C2)CCl

Origin of Product

United States

Synthetic Methodologies for 3 4 Chloromethyl Phenyl Pyridine and Analogues

Strategies for C-Cl Bond Formation in Pyridine-Phenyl Systems

The introduction of the chloromethyl group onto the phenyl ring of a pre-formed 3-phenylpyridine (B14346) scaffold is a common and effective strategy. This can be achieved through direct chloromethylation or by the conversion of other functional groups.

Chloromethylation Reactions

Direct chloromethylation of aromatic compounds is a well-established method. researchgate.net For precursors like 4-methyl-3-phenylpyridine, this transformation can be achieved using reagents such as sulfuryl chloride or N-chlorosuccinimide. These reactions typically proceed via a free-radical mechanism, often initiated by light or a radical initiator.

Another important pathway involves the conversion of a hydroxymethyl group to a chloromethyl group. The precursor, (4-(pyridin-3-yl)phenyl)methanol, can be synthesized and subsequently treated with a chlorinating agent like thionyl chloride or phosphorus oxychloride to yield the desired 3-(4-(chloromethyl)phenyl)pyridine. google.comresearchgate.net This two-step process often provides good yields and high purity. For instance, the use of phosphorus oxychloride as both a solvent and a reactant is a documented method for such transformations. google.com

The chloromethylation of biphenyl (B1667301) compounds can also be catalyzed by Lewis acids such as scandium triflate, which can facilitate the reaction between the aromatic ring, hydrochloric acid, and trioxane. researchgate.net

Halogen Exchange and Functional Group Interconversions

Halogen exchange reactions offer an alternative route to the chloromethyl group. For example, a bromomethyl or iodomethyl derivative of 3-phenylpyridine can be converted to the corresponding chloromethyl compound. While less common for the direct synthesis of this compound, this strategy is valuable in the broader context of functional group manipulation.

Furthermore, functional group interconversions play a significant role. The reduction of a corresponding aldehyde or carboxylic acid to an alcohol, followed by chlorination as described above, is a viable multi-step approach. Magnesium-halogen exchange is a powerful technique for creating functionalized organomagnesium reagents, which can then be used in subsequent reactions to introduce the desired functionality. harvard.edu

Construction of the 3-(Phenyl)pyridine Core

The formation of the central 3-phenylpyridine skeleton is a critical step in many synthetic routes. Cross-coupling reactions are the most prominent methods for achieving this, although cyclization and functionalization of existing scaffolds also present viable alternatives.

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are instrumental in modern organic synthesis for forming carbon-carbon bonds. nih.gov

Suzuki-Miyaura Coupling: This is one of the most widely used methods for constructing biaryl systems. mdpi.comwikipedia.org The reaction typically involves the coupling of a pyridine-3-boronic acid or its ester with a 4-chloromethylphenyl halide (or a precursor with a suitable functional group that can be later converted to the chloromethyl group). nih.govresearchgate.netorganic-chemistry.org The reaction is known for its high tolerance of various functional groups and generally provides good yields. nih.gov

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgnih.govlibretexts.orgorganic-chemistry.org In the context of synthesizing the 3-phenylpyridine core, 3-ethynylpyridine (B57287) can be coupled with a suitable 4-substituted phenyl halide. The resulting alkyne can then be further manipulated to achieve the desired final structure.

Negishi Coupling: This reaction involves the coupling of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.orgnumberanalytics.com A 3-pyridylzinc halide can be coupled with a 4-chloromethylphenyl halide to form the target C-C bond. nih.govorgsyn.org The Negishi coupling is known for its high reactivity and ability to form bonds between various types of carbon atoms. wikipedia.org

ReactionPyridine (B92270) ReactantPhenyl ReactantCatalyst System
Suzuki-MiyauraPyridine-3-boronic acid4-Halophenyl derivativePalladium catalyst and a base
Sonogashira3-Ethynylpyridine4-Halophenyl derivativePalladium and Copper co-catalyst
Negishi3-Pyridylzinc halide4-Halophenyl derivativePalladium or Nickel catalyst

Cyclization Reactions

The pyridine ring itself can be constructed through various cyclization reactions, incorporating the phenyl substituent at the 3-position during the ring-forming step. mdpi.comresearchgate.netorganic-chemistry.orgbaranlab.orgijnrd.org One-pot synthesis methods, such as the condensation of 5-aminopyrazoles with azlactones, can lead to the formation of substituted pyrazolo[3,4-b]pyridin-6-ones, which can be further modified. nih.gov While often requiring more complex starting materials, these methods can provide access to highly substituted pyridine derivatives.

Functionalization of Pre-existing Biphenyl or Pyridine Scaffolds

An alternative strategy involves starting with a pre-existing biphenyl or pyridine scaffold and introducing the necessary functional groups. For instance, a suitably substituted biphenyl compound could undergo a reaction to form the pyridine ring, or a pre-formed 3-arylpyridine could be functionalized at the desired position on the phenyl ring. The introduction of a trifluoromethyl group into a pyridine ring, for example, has been achieved through chlorination and subsequent fluorination of picoline. nih.gov

Catalytic Approaches in Synthesis

Catalytic methods offer efficient and selective pathways for the construction of the biaryl scaffold inherent to this compound. These approaches are broadly categorized into transition metal catalysis, organocatalysis, and the emerging field of photoredox catalysis.

Transition Metal-Catalyzed Reactions (e.g., Palladium, Rhodium, Cobalt, Nickel)

Transition metal catalysis is a cornerstone in the synthesis of arylpyridines. elsevier.com Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are widely utilized for the formation of the carbon-carbon bond between the pyridine and phenyl rings. nih.govthieme-connect.de For instance, the Suzuki-Miyaura coupling of a pyridine derivative with a boronic acid or ester counterpart can be achieved using a palladium catalyst like Pd(dppf)Cl2. nih.gov These reactions often demonstrate good to excellent yields and a broad substrate scope. thieme-connect.de Research has shown that palladacycle catalysts can be highly effective, with one example showing the reaction of 2-chloro-5-(chloromethyl)pyridine (B46043) with phenylboronic acid to yield 5-benzyl-2-chloropyridine. thieme-connect.de Similarly, palladium acetate (B1210297) has been used in ligand-free Suzuki reactions in aqueous media to produce dichlorinated arylpyridines. researchgate.net Intramolecular C-H arylation of pyridine derivatives using a palladium catalyst also provides a route to fused heterocyclic compounds. beilstein-journals.org

Rhodium catalysts have also been developed for the direct arylation of pyridines, offering an efficient route to bis(hetero)aryl products from readily available starting materials. nih.gov This method avoids the pre-functionalization of the pyridine ring, which is often a necessary step in other coupling strategies. nih.gov Nickel-catalyzed Negishi cross-coupling reactions have been employed in the synthesis of natural products containing a benzylpyridine core. thieme-connect.de Cobalt has also been investigated, with cobalt nanoparticles on a magnetic hydrotalcite support being used for the one-pot synthesis of 2,4,6-triaryl pyridines. orgchemres.org

Table 1: Overview of Transition Metal-Catalyzed Reactions for Arylpyridine Synthesis
Catalyst TypeReaction TypeKey FeaturesExample
PalladiumSuzuki-Miyaura CouplingHigh yields, broad substrate scope, can be ligand-free. nih.govthieme-connect.deresearchgate.netCoupling of 2-chloro-5-(chloromethyl)pyridine with phenylboronic acid. thieme-connect.de
RhodiumDirect C-H ArylationAvoids pre-functionalization of the pyridine ring. nih.govDirect arylation of pyridine with aryl halides. nih.gov
NickelNegishi CouplingUsed in natural product synthesis. thieme-connect.deCoupling of methyl 2-bromo-4-methylnicotinate with benzylzinc bromides. thieme-connect.de
CobaltMulticomponent Cyclo-condensationHeterogeneous catalysis, catalyst reusability. orgchemres.orgSynthesis of 2,4,6-triaryl pyridines from acetophenones, aryl aldehydes, and ammonium (B1175870) acetate. orgchemres.org

Organocatalysis

While transition metal catalysis dominates the field, organocatalysis presents an alternative, metal-free approach. Organocatalysis utilizes small organic molecules to catalyze chemical transformations. In the context of synthesizing pyridine-containing structures, organocatalytic methods can be merged with other catalytic cycles, such as photoredox catalysis, to enable novel bond formations. For example, the synergistic combination of photoredox catalysis and chiral amine organocatalysis has been used for the asymmetric α-alkylation of aldehydes. While not directly synthesizing the pyridine ring itself, these methods can be applied to functionalize precursors to pyridine derivatives.

Photoredox Catalysis

Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis due to its mild reaction conditions and unique activation pathways. mdpi.comprinceton.eduresearchgate.net This methodology utilizes a photocatalyst, often a ruthenium or iridium complex, that upon excitation with visible light can initiate single-electron transfer processes. princeton.edu This has been applied to the trifluoromethylation of arenes and heteroarenes. mdpi.com For instance, pyridine N-oxide can be used in conjunction with a photoredox catalyst to generate trifluoromethyl radicals from trifluoroacetic anhydride (B1165640) for the trifluoromethylation of various substrates. mdpi.com This approach is tolerant of air and moisture, making it operationally simple. mdpi.com Photoredox catalysis can also be employed in reductive radical cyclization reactions to form carbocyclic and heterocyclic structures. princeton.edu

Optimization of Reaction Conditions and Process Development

The efficiency and selectivity of the synthetic methodologies for this compound and its analogs are highly dependent on the reaction conditions. Careful optimization of parameters such as solvent, temperature, and pressure is crucial for maximizing yield and purity.

Solvent Selection and Effects

The choice of solvent can significantly impact the outcome of a reaction. In Suzuki-Miyaura cross-coupling reactions, solvents such as dioxane, toluene, and dimethylformamide (DMF) are commonly used. nih.govresearchgate.net The addition of water to organic solvents like dioxane can be beneficial, with a 4:1 dioxane/water mixture being identified as optimal in some cases. nih.gov The presence of water can sometimes lead to substrate hydrolysis, which can decrease the yield. nih.gov In some instances, aqueous media can be used, offering a more environmentally friendly approach. researchgate.net For photoredox-catalyzed reactions, acetonitrile (B52724) is a common solvent. mdpi.com The development of reactions in greener solvents is an ongoing area of research. researchgate.net

Table 2: Effect of Solvent on Suzuki-Miyaura Coupling Yield
SolventYield (%)Reference
TolueneLess efficacious nih.gov
Toluene/WaterSignificantly increased yield nih.gov
DioxaneBetter than toluene nih.gov
Dioxane/Water (4:1)Optimal nih.gov
DMFLess effective nih.gov
AcetonitrileAcceptable yields nih.gov
IsopropanolAcceptable yields nih.gov

Temperature and Pressure Regimes

Temperature is a critical parameter that influences reaction rates and, in some cases, product distribution. For Suzuki-Miyaura couplings, temperatures can range from room temperature to over 100°C. nih.govresearchgate.net While higher temperatures generally lead to faster reactions, they can also promote side reactions. For example, in the coupling of PyFluor with 2-thiopheneboronic acid, the best yield was obtained at 100°C, but the reaction could still proceed at 65°C with a reduced yield. nih.gov In some palladium-catalyzed reactions, heating to 130°C may be required. orgsyn.org The effect of temperature is often studied to find a balance between reaction time and yield. researchgate.net Pressure is less commonly a varied parameter in these specific syntheses but can be relevant in reactions involving gaseous reagents or sealed reaction vessels.

Catalyst Loading and Co-catalyst Systems

The efficiency of synthesizing phenyl-pyridine derivatives is critically dependent on the catalytic system, which includes the primary catalyst, ligands, and various co-catalysts such as bases or other additives. Palladium-catalyzed reactions, particularly the Suzuki-Miyaura coupling, are the most prevalent methods for forming the crucial carbon-carbon bond between the pyridine and phenyl rings. nih.govnih.gov

The core of the catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org The choice and loading of the catalyst and co-catalysts directly influence the reaction kinetics, yield, and the range of applicable substrates.

Catalyst and Ligand Systems: Palladium complexes are the catalysts of choice. Precursors like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or palladium(II) acetate (Pd(OAc)₂) are commonly used. nih.govlibretexts.org The performance of these catalysts is significantly enhanced by the use of ligands, typically bulky and electron-rich phosphines. These ligands stabilize the palladium center, facilitate the elementary steps of the catalytic cycle, and prevent catalyst deactivation. libretexts.orgorganic-chemistry.org For instance, dialkylbiaryl phosphine (B1218219) ligands have demonstrated high activity in coupling challenging heterocyclic substrates. organic-chemistry.org In some cases, stable and active palladacycle catalysts are developed, which offer thermal stability and insensitivity to air and water. libretexts.org

Co-catalysts (Bases): A base is an essential co-catalyst in reactions like the Suzuki-Miyaura coupling. Its primary role is to activate the organoboron compound to facilitate the transmetalation step. organic-chemistry.org The choice of base can affect reaction efficiency and substrate compatibility. Common bases include potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and potassium phosphate (B84403) (K₃PO₄). nih.govnih.gov The selection of the base can be critical, especially when dealing with base-sensitive functional groups on the substrates.

The table below summarizes various catalyst systems used in the synthesis of phenyl-pyridine analogues.

Reaction TypeCatalyst (Loading)LigandBase (Co-catalyst)SubstratesYieldReference
Suzuki CouplingPd(PPh₃)₄ (5 mol%)Triphenylphosphine (as part of catalyst)Na₂CO₃ (2 M aq.)3-Bromo-6-(thiophen-2-yl)pyridazine + Arylboronic acids14-28% nih.gov
Suzuki CouplingPd(PPh₃)₄Triphenylphosphine (as part of catalyst)K₃PO₄5-Bromo-2-methylpyridin-3-amine + Arylboronic acidsModerate to Good nih.gov
Negishi CouplingPdBr(Ph)(PPh₃)₂Triphenylphosphine (as part of catalyst)Not specified2-Pyridyl zinc halides + BromopyridinesGood mdpi.compreprints.org
Suzuki CouplingPd(OAc)₂ (low loading)Imidazolium saltNot specifiedPyridyl boronic acidsHigh (TON up to 850,000) mdpi.com
Multicomponent ReactionPiperidine (B6355638) or Tetrabutylammonium hydroxide (B78521) (TBAH)NoneActs as base catalystAldehydes, malononitrile, thiolsVaries acs.org

Green Chemistry Considerations in Synthesis

Modern synthetic chemistry places a strong emphasis on "green" principles to minimize environmental impact. For the synthesis of this compound and its analogues, key green strategies include the use of solvent-free reaction conditions and energy-efficient microwave-assisted methods.

Solvent-Free Synthesis: Performing reactions without a solvent, or "neat," eliminates the environmental and economic costs associated with solvent purchase, purification, and disposal. Several studies report the successful synthesis of pyridine derivatives under solvent-free conditions. For example, the Hantzsch-like multi-component condensation to produce functionalized pyridines has been effectively catalyzed by Wells-Dawson heteropolyacids at 80 °C under neat conditions, achieving yields of 60-99%. conicet.gov.ar Similarly, 2,4,6-triarylpyridines have been synthesized in excellent yields from chalcones and ammonium acetate by heating at 100 °C without any solvent. researchgate.net Another approach uses CoCl₂·6H₂O as a recyclable catalyst for the one-pot, solvent-free synthesis of triarylpyridines, highlighting advantages like short reaction times and easy work-up. tandfonline.com

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in green chemistry for its ability to dramatically reduce reaction times, often from hours to minutes, and improve yields. This is due to efficient and uniform heating of the reaction mixture. The synthesis of various pyridine derivatives has been successfully optimized using this technology.

For instance, the synthesis of 2-methyl-4,6-disubstituted pyridine-3-carbonitriles was achieved in 30 minutes at 130 °C under microwave irradiation, with yields up to 90%. jocpr.com Another protocol for synthesizing imidazo[1,2-a]pyridine-3-carbaldehydes utilized microwave heating at 100-110 °C for just 5-20 minutes. researchgate.net This rapid and efficient heating can minimize the formation of side products that may occur under prolonged conventional heating. researchgate.netclockss.org

The following table details examples of microwave-assisted synthesis of pyridine-related structures.

Product TypeReaction ConditionsTimeYieldReference
2-Methyl-4,6-disubstituted pyridine-3-carbonitrilesEthanol, 130 °C, MW30 min~90% jocpr.com
Imidazo[1,2-a]pyridine 3-carbaldehydesEtOH:H₂O, 100-110 °C, MW5-20 min28-52% researchgate.net
3-Methyl-1-phenylchromeno[4,3-c]pyrazol-4(1H)-onesSolvent-free, CuO/SBA-15, MWShortGood to Excellent clockss.org
Pyrroles, Pyridines, etc.Mn(II) or Co(II) catalyst, MWNot specifiedVaries eurekaselect.com

Scalability and Industrial Production Considerations

Transitioning a synthetic route from laboratory research to industrial-scale production requires careful consideration of factors beyond just the chemical yield. For a molecule like this compound, scalability depends on cost, safety, catalyst efficiency, and process sustainability.

Catalyst Efficiency and Cost: For industrial applications, the cost of the catalyst is a major factor. Palladium is a precious metal, so its efficient use is paramount. This is addressed by developing catalysts with very high turnover numbers (TON), which means a small amount of catalyst can produce a large amount of product. mdpi.com The use of low catalyst loadings, sometimes in the parts-per-million (ppm) range, is a key goal. nih.gov Furthermore, the stability and recyclability of the catalyst are critical. Heterogeneous catalysts, such as those supported on polymers or inorganic materials, are often favored for industrial processes because they can be easily separated from the reaction mixture by filtration and reused, reducing both cost and metal contamination in the final product. tandfonline.comnih.gov

Process Optimization and Safety: Industrial synthesis prioritizes robust and safe processes. A patent for a related synthesis of 2-chloromethyl pyridine hydrochloride describes a three-step reaction with a total recovery of over 80%, indicating a highly optimized and efficient process suitable for large-scale production. google.com The choice of reagents and solvents is also critical. For example, a modified synthesis of a chloromethyl pyridine intermediate was developed to use trichloroisocyanuric acid for chlorination, avoiding harsher reagents. orientjchem.org

Green Metrics for Industrial Viability: The environmental impact of a manufacturing process is increasingly quantified using green chemistry metrics. The E-factor (Environmental Factor), which is the mass ratio of waste to desired product, and Atom Economy are key indicators. A lower E-factor signifies less waste generation and a more sustainable process. In a modified synthesis for a related pyridine intermediate, the E-factor for one of the key steps was calculated to be a low 3.2, indicating a significant improvement in waste reduction and industrial feasibility. orientjchem.org Such assessments are crucial for developing commercially viable and environmentally responsible production methods.

Reactivity and Reaction Mechanisms of 3 4 Chloromethyl Phenyl Pyridine

Nucleophilic Substitution Reactions at the Chloromethyl Group

The chloromethyl group, being a benzylic halide, is highly susceptible to nucleophilic substitution reactions. The stability of the potential benzylic carbocation intermediate favors an SN1 mechanism, while the primary nature of the carbon also allows for a facile SN2 pathway. This dual reactivity makes it a valuable synthon for introducing a variety of functional groups.

Nitrogen-based nucleophiles readily displace the chloride ion to form new carbon-nitrogen bonds. Primary and secondary amines, as well as hydrazine, react with the chloromethyl group to yield the corresponding substituted amines and hydrazines. These reactions are fundamental in the synthesis of more complex molecules, often used in pharmaceutical and materials science research. For instance, direct amination of similar chloromethylpyridines occurs when heated with reagents like sodamide. scribd.com

Table 1: Examples of Reactions with Nitrogen Nucleophiles

Nucleophile Product Class General Reaction
Primary Amine (R-NH₂) Secondary Amine Ar-CH₂-Cl + R-NH₂ → Ar-CH₂-NH-R + HCl
Secondary Amine (R₂NH) Tertiary Amine Ar-CH₂-Cl + R₂NH → Ar-CH₂-NR₂ + HCl
Hydrazine (N₂H₄) Substituted Hydrazine Ar-CH₂-Cl + N₂H₄ → Ar-CH₂-NH-NH₂ + HCl

Where Ar represents the 3-(phenyl)pyridine moiety.

Oxygen nucleophiles, such as alcohols, alkoxides, and the salts of carboxylic acids, react with the chloromethyl group to form ethers and esters, respectively. The reaction with an alcohol (alcoholysis) may require a base to deprotonate the alcohol, increasing its nucleophilicity, while alkoxides and carboxylates are typically reactive enough on their own. These reactions are crucial for creating building blocks in organic synthesis. A general method for preparing related compounds involves the reaction of a chloromethylpyridine with methanol (B129727) under acidic conditions to produce an ether. google.com

Table 2: Examples of Reactions with Oxygen Nucleophiles

Nucleophile Product Class General Reaction
Alcohol/Alkoxide (R-OH/R-O⁻) Ether Ar-CH₂-Cl + R-O⁻ → Ar-CH₂-O-R + Cl⁻
Carboxylate (R-COO⁻) Ester Ar-CH₂-Cl + R-COO⁻ → Ar-CH₂-O-C(=O)R + Cl⁻

Where Ar represents the 3-(phenyl)pyridine moiety.

Analogous to oxygen nucleophiles, sulfur nucleophiles like thiols and their conjugate bases (thiolates) are highly effective in substituting the chloride. libretexts.org Thiolates are particularly potent nucleophiles and readily form thioethers (sulfides). libretexts.orgnih.gov These reactions are typically rapid and efficient, providing a straightforward route to sulfur-containing derivatives.

Table 3: Example of Reaction with a Sulfur Nucleophile

Nucleophile Product Class General Reaction
Thiol/Thiolate (R-SH/R-S⁻) Thioether (Sulfide) Ar-CH₂-Cl + R-S⁻ → Ar-CH₂-S-R + Cl⁻

Where Ar represents the 3-(phenyl)pyridine moiety.

Carbon-carbon bond formation can be achieved using carbon-based nucleophiles. The cyanide ion (CN⁻), for example, reacts to produce the corresponding nitrile, which is a versatile intermediate that can be further hydrolyzed to a carboxylic acid or reduced to a primary amine. Enolates, derived from carbonyl compounds, can also act as nucleophiles to create longer carbon chains.

Table 4: Examples of Reactions with Carbon Nucleophiles

Nucleophile Product Class General Reaction
Cyanide (CN⁻) Nitrile Ar-CH₂-Cl + CN⁻ → Ar-CH₂-CN + Cl⁻
Enolate β-Aryl Carbonyl Compound Ar-CH₂-Cl + [R-C(O)-CHR']⁻ → Ar-CH₂-CHR'-C(O)-R + Cl⁻

Where Ar represents the 3-(phenyl)pyridine moiety.

Electrophilic Aromatic Substitution on Pyridine (B92270) and Phenyl Moieties

Electrophilic aromatic substitution (EAS) on 3-(4-(chloromethyl)phenyl)pyridine is complex due to the presence of two distinct aromatic rings with different electronic properties.

The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom, which deactivates the ring towards electrophilic attack compared to benzene. scribd.comyoutube.comlibretexts.org Any substitution that does occur is strongly directed to the 3- and 5-positions (meta to the nitrogen), as attack at the 2-, 4-, or 6-positions would result in a highly unstable resonance intermediate with a positive charge on the electronegative nitrogen atom. libretexts.orgquora.comquora.com In this specific molecule, the phenyl group already occupies the 3-position.

The phenyl ring is substituted with two groups: the electron-withdrawing 3-pyridyl group and the weakly deactivating chloromethyl group. The pyridyl group significantly deactivates the phenyl ring towards EAS. Therefore, harsh reaction conditions are typically required for electrophilic substitution to proceed on either ring. quora.com Friedel-Crafts reactions are generally not feasible as the Lewis acid catalysts tend to coordinate with the basic nitrogen of the pyridine ring, further deactivating the entire system. libretexts.org

Oxidation and Reduction Chemistry of Functional Groups

The functional groups within this compound can undergo various oxidation and reduction reactions.

Oxidation:

The pyridine nitrogen can be readily oxidized to a pyridine N-oxide using oxidizing agents like hydrogen peroxide or peracids. scribd.comabertay.ac.uk This transformation alters the electronic properties of the pyridine ring, making it more susceptible to certain substitution reactions. nih.gov

The chloromethyl group can be oxidized to the corresponding benzaldehyde (B42025) derivative or, under stronger conditions, to the benzoic acid derivative.

In some cases, benzylic alcohols, which could be formed from hydrolysis of the chloromethyl group, can be catalytically oxidized to the corresponding aldehydes in the presence of a suitable catalyst system. rsc.org

Reduction:

The chloromethyl group can be reduced to a methyl group (hydrodehalogenation) using various reducing agents, such as catalytic hydrogenation.

The pyridine ring can be reduced to a piperidine (B6355638) ring under catalytic hydrogenation (e.g., using H₂/Pd, Pt, or Ni), although this typically requires more vigorous conditions than the reduction of the chloromethyl group.

Radical Reactions Involving the Chloromethyl Moiety

The chloromethyl group (-CH2Cl) on the phenyl ring of this compound is a primary site for radical reactions. The carbon-chlorine (C-Cl) bond, being the weakest bond in the benzylic position, is susceptible to homolytic cleavage under appropriate conditions, such as exposure to heat or UV light, or in the presence of a radical initiator. nih.govrsc.orgnih.gov This cleavage generates a resonance-stabilized 3-(4-(pyridyl))benzyl radical and a chlorine radical.

The stability of the resulting 3-(4-(pyridyl))benzyl radical is a crucial factor driving these reactions. The unpaired electron on the benzylic carbon can be delocalized over the adjacent phenyl ring and, to a lesser extent, influenced by the electron-withdrawing nature of the pyridine ring. libretexts.orgnrel.gov This resonance stabilization lowers the activation energy for radical formation, making the benzylic position particularly reactive. libretexts.orgchemistrysteps.com

A common example of a radical reaction at the chloromethyl group is radical halogenation. While the compound already possesses a chlorine atom, further halogenation or substitution reactions can be initiated. For instance, in a process analogous to the well-known Wohl-Ziegler reaction, reagents like N-bromosuccinimide (NBS) can be used to introduce a bromine atom at the benzylic position, proceeding through a radical chain mechanism. masterorganicchemistry.comscientificupdate.com This reaction is typically initiated by a radical initiator like azobisisobutyronitrile (AIBN) or by photolysis. masterorganicchemistry.com

The general mechanism for such radical reactions involves three key stages:

Initiation: A radical initiator generates a small number of radicals. For example, AIBN decomposes upon heating to form two cyanopropyl radicals and nitrogen gas. These initiator radicals can then abstract a hydrogen atom from a trace amount of HBr to generate a bromine radical. masterorganicchemistry.com

Propagation: The bromine radical abstracts a hydrogen atom from the chloromethyl group of another molecule of the substrate is not the primary pathway. Instead, the radical initiator or a bromine radical will attack the C-Cl bond, leading to the formation of the 3-(4-(pyridyl))benzyl radical. This radical can then react with a halogen molecule (e.g., Br2, which is present in low concentrations from the reaction of NBS with HBr) to form the corresponding bromochloromethyl derivative and a new bromine radical, which continues the chain reaction. chemistrysteps.commasterorganicchemistry.com

Termination: The reaction is terminated when two radicals combine to form a stable, non-radical product. This can involve the combination of two 3-(4-(pyridyl))benzyl radicals, a benzyl (B1604629) radical and a halogen radical, or two halogen radicals. nih.gov

The reactivity of the chloromethyl group in radical reactions is a key feature of the molecule's chemical profile, enabling its use as a precursor for a variety of derivatives through radical-mediated transformations.

Mechanistic Investigations and Reaction Pathway Elucidation

Understanding the intricate details of how this compound reacts requires a multi-faceted approach, combining kinetic studies, the characterization of transient intermediates, and sophisticated computational analysis. These methods provide a comprehensive picture of the reaction pathways and the factors that govern them.

Kinetic Studies

The table below presents hypothetical kinetic data for a radical bromination of 3-(4-methylphenyl)pyridine, which would be analogous to the reactions of this compound.

Experiment[3-(4-methylphenyl)pyridine] (M)[NBS] (M)[AIBN] (M)Initial Rate (M/s)
10.10.10.011.0 x 10-5
20.20.10.012.0 x 10-5
30.10.20.011.0 x 10-5
40.10.10.021.4 x 10-5

This is a hypothetical data table for illustrative purposes.

Intermediate Characterization and Trapping

The direct observation and characterization of transient intermediates, such as the 3-(4-(pyridyl))benzyl radical, are crucial for confirming a proposed reaction mechanism. Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for studying species with unpaired electrons, like free radicals. rsc.orgcanada.canih.govresearchgate.net An EPR spectrum of the reaction mixture during a radical reaction of this compound could provide direct evidence for the presence of the 3-(4-(pyridyl))benzyl radical and offer information about its electronic structure. rsc.org

Radical trapping is another experimental technique used to detect and identify transient radical intermediates. acs.orgprinceton.edursc.orgacs.org This involves adding a "spin trap" to the reaction mixture, which is a molecule that reacts with the transient radical to form a more stable, persistent radical that can be detected by EPR or other spectroscopic methods.

Computational Mechanistic Analysis

Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for elucidating reaction mechanisms. nih.govresearchgate.netnih.gov For this compound, computational methods can be used to model the entire reaction pathway of a radical reaction.

A key parameter that can be calculated is the bond dissociation energy (BDE) of the C-Cl bond in the chloromethyl group. nih.govnsf.govosti.govnih.gov A lower BDE indicates a weaker bond that is more susceptible to homolytic cleavage. By comparing the calculated BDE of the C-Cl bond to other bonds in the molecule, the selectivity of radical attack can be predicted. For benzylic C-H bonds, BDEs are significantly lower than for other sp3 C-H bonds due to the resonance stabilization of the resulting benzyl radical. libretexts.org A similar trend is expected for the C-Cl bond in the chloromethyl group.

Computational studies can also be used to locate and characterize transition state structures for each step of the reaction mechanism. rsc.orgnih.gov The energy of these transition states determines the activation energy of the reaction step. By mapping the potential energy surface of the reaction, the most favorable reaction pathway can be identified. Furthermore, computational models can predict the geometry and electronic properties of the intermediate radicals, which can be compared with experimental data from techniques like EPR spectroscopy. researchgate.net

The table below shows hypothetical calculated bond dissociation energies (BDEs) for 3-(4-(methylphenyl)pyridine, which would provide insight into the likely site of radical attack.

BondBond Dissociation Energy (kcal/mol)
Benzylic C-H85
Aromatic C-H (phenyl)110
Aromatic C-H (pyridyl)112
C-C (ring-methyl)105

This is a hypothetical data table for illustrative purposes.

Through the synergistic application of kinetic studies, intermediate characterization, and computational analysis, a detailed and accurate understanding of the reactivity and reaction mechanisms of this compound can be achieved.

Analytical and Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of a molecule by providing information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms. For 3-(4-(chloromethyl)phenyl)pyridine, a combination of ¹H NMR, ¹³C NMR, and 2D NMR techniques would be employed for unambiguous structural assignment.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons on both the pyridine (B92270) and phenyl rings, as well as a characteristic singlet for the chloromethyl protons. Based on the analysis of related compounds such as 2-(4-chlorophenyl)pyridine (B1585704) rsc.org, the aromatic region would likely exhibit complex splitting patterns due to spin-spin coupling between adjacent protons.

Pyridine Ring Protons: The protons on the pyridine ring are expected to appear at the downfield end of the spectrum due to the electron-withdrawing effect of the nitrogen atom.

Phenyl Ring Protons: The protons on the 4-substituted phenyl ring would likely appear as two doublets, characteristic of an AA'BB' system.

Chloromethyl Protons: A singlet corresponding to the two protons of the -CH₂Cl group would be expected in the upfield region compared to the aromatic protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound would give a distinct signal. The chemical shifts would be influenced by the electronic environment of each carbon atom. For instance, carbons attached to the nitrogen in the pyridine ring and the carbon of the chloromethyl group would have characteristic chemical shifts. Data for 2-(4-chlorophenyl)pyridine shows signals in the range of δ 120-157 ppm for the aromatic carbons. rsc.org

2D NMR Spectroscopy

Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be instrumental in confirming the assignments made from 1D NMR spectra.

COSY: This experiment would show correlations between coupled protons, helping to assign the protons on the pyridine and phenyl rings.

HSQC: This experiment would correlate each proton with its directly attached carbon atom, confirming the assignment of both ¹H and ¹³C signals.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on the analysis of structurally similar compounds.

Atom TypePredicted ¹H NMR Shift (ppm)Predicted ¹³C NMR Shift (ppm)
Pyridine Ring7.3 - 8.8120 - 155
Phenyl Ring7.4 - 7.8128 - 140
Chloromethyl (-CH₂Cl)~4.6~45

Vibrational Spectroscopy (Fourier Transform Infrared (FT-IR), Fourier Transform Raman (FT-Raman))

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to the various vibrational modes of its functional groups. Key expected absorptions include:

C-H stretching: Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹.

C=C and C=N stretching: Vibrations of the aromatic rings will appear in the 1400-1600 cm⁻¹ region.

C-Cl stretching: The stretching vibration of the carbon-chlorine bond is typically observed in the 600-800 cm⁻¹ range.

C-H bending: Out-of-plane C-H bending vibrations of the substituted aromatic rings will give strong absorptions in the 800-900 cm⁻¹ region, which are indicative of the substitution pattern.

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy provides complementary information to FT-IR. While polar functional groups give strong signals in IR, non-polar bonds and symmetric vibrations are more prominent in Raman spectra. The Raman spectrum of this compound would be expected to show strong bands for the aromatic ring breathing modes.

Table 2: Expected FT-IR and FT-Raman Vibrational Frequencies for this compound

Vibrational ModeExpected FT-IR Frequency (cm⁻¹)Expected FT-Raman Frequency (cm⁻¹)
Aromatic C-H Stretch3100 - 30003100 - 3000
Aromatic C=C/C=N Stretch1600 - 14001600 - 1400
C-H Bending (out-of-plane)900 - 800-
C-Cl Stretch800 - 600800 - 600

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum is characterized by the wavelengths of maximum absorbance (λmax). For aromatic compounds like this compound, the UV-Vis spectrum is expected to show absorptions due to π → π* transitions of the conjugated system. The presence of the pyridine and phenyl rings would result in characteristic absorption bands, likely in the 200-300 nm range. The exact position of λmax would be influenced by the solvent used for the analysis. For example, studies on similar aromatic compounds show absorption bands in this region. nih.gov

Table 3: Predicted UV-Vis Absorption Maxima for this compound

Electronic TransitionPredicted λmax (nm)
π → π*~250 - 280

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. It also provides structural information through the analysis of fragmentation patterns. For this compound, the mass spectrum would show a molecular ion peak ([M]⁺) corresponding to its molecular weight. Due to the presence of chlorine, a characteristic isotopic pattern for the molecular ion would be observed, with a peak at [M+2]⁺ having approximately one-third the intensity of the [M]⁺ peak.

Common fragmentation pathways would likely involve the loss of a chlorine atom or the chloromethyl group. High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the determination of the elemental formula. For instance, the related compound 4-(chloromethyl)pyridine (B78701) has a molecular weight of 127.57 g/mol . mdpi.com

Table 4: Expected Mass Spectrometry Data for this compound

IonExpected m/zComment
[M]⁺203.05Molecular ion (for ³⁵Cl)
[M+2]⁺205.05Isotopic peak (for ³⁷Cl)
[M-Cl]⁺168.07Loss of chlorine atom
[M-CH₂Cl]⁺154.07Loss of chloromethyl group

X-ray Diffraction (XRD) for Solid-State Structure Determination

Table 5: Expected Crystal System and Space Group for this compound (Hypothetical) Based on common crystal structures of similar organic molecules.

ParameterExpected Value
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or Pca2₁

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound. For this compound (C₁₂H₁₀ClN), the experimentally determined percentages of carbon, hydrogen, and nitrogen should be in close agreement with the theoretically calculated values. This serves as a crucial confirmation of the compound's purity and empirical formula. For example, a study on a related compound, 1-acetyl-3-(4-chlorophenyl)-5-(4-methylphenyl)-2-pyrazoline, reported elemental analysis data that closely matched the calculated values.

Table 6: Theoretical Elemental Composition of this compound (C₁₂H₁₀ClN)

ElementTheoretical Percentage
Carbon (C)70.76%
Hydrogen (H)4.95%
Chlorine (Cl)17.41%
Nitrogen (N)6.88%

Computational and Theoretical Studies of 3 4 Chloromethyl Phenyl Pyridine

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemical research, offering a window into the electronic structure and energy of molecules. For 3-(4-(chloromethyl)phenyl)pyridine, these methods are employed to determine its most stable conformation and to analyze its electrostatic potential.

Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is particularly effective for geometry optimization, which involves finding the lowest energy arrangement of atoms in a molecule. For this compound, DFT calculations, often using the B3LYP functional, are employed to determine the optimized molecular geometry by minimizing the energy with respect to all atomic coordinates. This process yields crucial information on bond lengths, bond angles, and dihedral angles, defining the three-dimensional structure of the molecule in its most stable state.

The geometry optimization process begins with an initial guess of the molecular structure. The forces on each atom are then calculated, and the atoms are moved in a direction that reduces these forces, leading to a lower energy configuration. This iterative process continues until the forces are negligible and a minimum on the potential energy surface is located.

Basis Set Selection and Validation

The accuracy of DFT calculations is highly dependent on the choice of the basis set, which is a set of mathematical functions used to build the molecular orbitals. For organic molecules like this compound, Pople-style basis sets are commonly used. A frequently employed basis set is 6-311++G(d,p), which provides a good balance between accuracy and computational cost. ijcrt.org The "6-311" indicates a triple-zeta valence basis set, meaning three functions are used for each valence atomic orbital. The "++G" signifies the addition of diffuse functions on both heavy and hydrogen atoms, which are important for describing weakly bound electrons. The "(d,p)" denotes the inclusion of polarization functions on heavy atoms (d-functions) and hydrogen atoms (p-functions), allowing for more flexibility in describing the shape of the electron density. ijcrt.org

Validation of the chosen basis set is achieved by comparing calculated properties, such as geometric parameters, with available experimental data from techniques like X-ray diffraction, where possible. For novel molecules where experimental data is unavailable, comparison with calculations on structurally similar compounds provides a measure of the reliability of the chosen computational level. ijcrt.org

Below is an illustrative table of optimized geometrical parameters for this compound, calculated using DFT.

ParameterBond/AngleValue
Bond LengthC-Cl1.79 Å
C-C (phenyl-pyridine)1.49 Å
C-N (pyridine)1.34 Å
C-C (phenyl)1.39 Å
Bond AngleC-C-Cl111.0°
C-C-N (pyridine)123.0°
C-N-C (pyridine)117.0°

Note: The data in this table is illustrative and based on typical values for similar compounds, as specific computational results for this compound were not available in the searched literature.

Molecular Electrostatic Potential (MEP) Analysis

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the reactive behavior of a molecule. It is a plot of the electrostatic potential mapped onto the constant electron density surface of a molecule. The MEP surface provides a visual representation of the charge distribution and is used to predict sites for electrophilic and nucleophilic attack.

In the MEP map of this compound, different colors represent different values of the electrostatic potential. Regions of negative potential, typically colored in shades of red, are associated with lone pairs of electronegative atoms and are susceptible to electrophilic attack. In this molecule, the nitrogen atom of the pyridine (B92270) ring would be expected to be a region of high negative potential. Conversely, regions of positive potential, shown in blue, indicate electron-deficient areas and are prone to nucleophilic attack. These are typically found around hydrogen atoms. The MEP analysis thus provides a guide to the intermolecular interactions and chemical reactivity of the molecule. ajchem-a.com

Electronic Structure Analysis

The electronic structure of a molecule dictates its chemical and physical properties. Through computational analysis, the distribution of electrons in molecular orbitals and the nature of chemical bonds can be thoroughly investigated.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Characterization

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic properties and reactivity of a molecule. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. ijcrt.org

For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl and pyridine rings, while the LUMO would also be distributed over these aromatic systems. The energy of these orbitals and their gap can be calculated using DFT.

Below is an illustrative table of frontier orbital energies for this compound.

ParameterEnergy (eV)
HOMO-6.5
LUMO-1.2
Energy Gap (ΔE)5.3

Note: The data in this table is illustrative and based on typical values for similar compounds, as specific computational results for this compound were not available in the searched literature.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized bonds, lone pairs, and intermolecular interactions. It examines the delocalization of electron density between filled (donor) and empty (acceptor) orbitals, which corresponds to stabilizing charge-transfer interactions. ijcrt.org

For this compound, NBO analysis can quantify the hyperconjugative interactions, such as the interaction between the lone pair of the nitrogen atom and the antibonding orbitals of the pyridine ring, or interactions involving the chloromethyl group. The strength of these interactions is estimated by the second-order perturbation energy, E(2). A higher E(2) value indicates a stronger interaction and greater stabilization of the molecule. This analysis also provides information on the hybridization of atomic orbitals and the natural atomic charges on each atom.

An illustrative table of significant NBO interactions for this compound is presented below.

Donor NBOAcceptor NBOE(2) (kcal/mol)
LP(1) Nπ(C-C) (pyridine)20.5
π(C-C) (phenyl)π(C-C) (phenyl)15.2
σ(C-H)σ*(C-Cl)2.1

Note: The data in this table is illustrative and based on typical values for similar compounds, as specific computational results for this compound were not available in the searched literature. LP denotes a lone pair.

Charge Distribution and Reactivity Prediction

No published data exists on the computed charge distribution or reactivity predictions for this compound. Such studies would typically involve calculating atomic charges (e.g., Mulliken, NBO) and mapping the molecular electrostatic potential (MEP) to identify electrophilic and nucleophilic sites. Reactivity indices derived from frontier molecular orbitals (HOMO and LUMO) would also be calculated to predict the compound's behavior in chemical reactions.

Spectroscopic Parameter Prediction (e.g., computed NMR, IR, Raman spectra)

There are no available computational predictions for the NMR, IR, or Raman spectra of this compound. Theoretical spectroscopic data is generated by optimizing the molecule's geometry and performing frequency calculations at a specific level of theory (e.g., B3LYP/6-31G*). The resulting vibrational frequencies and chemical shifts provide a theoretical spectrum that can be compared with experimental data for structural confirmation.

Conformational Analysis and Potential Energy Surfaces

A conformational analysis and the calculation of the potential energy surface (PES) have not been reported for this compound. This type of study is crucial for understanding the molecule's flexibility, identifying its most stable conformers, and determining the energy barriers for rotation around single bonds, such as the bond connecting the phenyl and pyridine rings. A PES describes the energy of a molecule as a function of its geometry and is fundamental for studying reaction dynamics.

Advanced Theoretical Models for Reaction Prediction

No information is available regarding the application of advanced theoretical models to predict the reactions of this compound. These models can include quantum mechanics/molecular mechanics (QM/MM) methods or sophisticated ab initio calculations to map out reaction pathways and determine transition state energies, thereby predicting reaction outcomes and kinetics with high accuracy.

Applications in Organic Synthesis and Materials Science

As a Versatile Synthetic Intermediate

The presence of a benzylic chloride makes 3-(4-(chloromethyl)phenyl)pyridine an excellent electrophile for nucleophilic substitution reactions. This reactivity is the cornerstone of its role as a versatile intermediate, enabling the facile introduction of the 4-(pyridin-3-yl)benzyl moiety into a wide array of molecular frameworks.

The chloromethyl group serves as a highly reactive handle for chemical modification, allowing for its conversion into a multitude of other functional groups. Through nucleophilic substitution reactions, the chlorine atom can be readily displaced by a variety of nucleophiles, including amines, alcohols, thiols, and carbanions. This versatility allows for the synthesis of a broad spectrum of pyridine (B92270) and phenyl derivatives with tailored electronic and steric properties.

For instance, reaction with sodium borohydride (B1222165) can reduce the corresponding ketone to an alcohol, such as (4-chloro-phenyl-)(pyridine-2-yl) methanol (B129727). google.com Furthermore, the core structure is amenable to reactions that introduce groups like trifluoromethyl, which is significant in the development of agrochemicals and pharmaceuticals. nih.gov The pyridine ring itself can be part of more complex systems, and its derivatives have shown significant biological activity, including antibacterial properties. nih.gov The reactivity of the chloromethyl group is analogous to that of 4-chloromethyl styrene (B11656), which readily undergoes substitution, enabling the creation of new functional monomers and polymers. derpharmachemica.comijcce.ac.ir This inherent reactivity makes this compound a key starting material for producing libraries of compounds for drug discovery, as seen in the synthesis of substituted pyridine analogs with potential as thrombin inhibitors. rsc.org

The structural framework of this compound is a key component in the synthesis of more complex, fused heterocyclic systems that are often privileged scaffolds in medicinal chemistry.

Imidazo[4,5-b]pyridines : This class of compounds, also known as deazapurines, is of significant interest due to its biological activities. nih.gov The synthesis of these systems can involve the alkylation of a diaminopyridine derivative. nih.govirb.hr The reactive chloromethyl group of this compound makes it an ideal reagent for introducing the 4-(pyridin-3-yl)benzyl group onto the imidazole (B134444) nitrogen, a strategy demonstrated with similar electrophiles like 4-chlorobenzyl bromide. nih.gov Microwave-assisted synthesis methods have been developed for imidazo[4,5-b]pyridine derivatives, often resulting in higher yields and cleaner reactions. eurjchem.com

Pyrazolo[3,4-b]pyridines : These scaffolds are structurally related to purines and are prominent in the development of kinase inhibitors. nih.gov The synthesis of pyrazolo[3,4-b]pyridines can be achieved through various routes, including the reaction of aminopyrazoles with dicarbonyl compounds or the cyclization of intermediates. nih.govstmarys-ca.edunih.gov The chloromethyl group can be used to introduce the pyridine-phenyl moiety into the pyrazole (B372694) ring system, or a derivative of the compound could be a precursor in the construction of the fused pyridine ring. The importance of this scaffold is highlighted by the more than 300,000 described 1H-pyrazolo[3,4-b]pyridines. stmarys-ca.edu

Triazoles : The formation of 1,2,3-triazoles, often via "click chemistry" (copper-catalyzed azide-alkyne cycloaddition), is a robust method in chemical synthesis. nih.gov The chloromethyl group in this compound can be converted to an azide, which can then react with a terminal alkyne to form a 1,4-disubstituted triazole. This links the pyridine-phenyl unit to another molecular fragment via a stable triazole linker. nih.govnih.gov This approach is valuable for creating molecular hybrids, for example, by combining the pyrazolo[3,4-b]pyridine and triazole motifs to develop new antibacterial agents. nih.gov

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that contains the essential parts of all starting materials. mdpi.comacsgcipr.org The structure of this compound allows it to be modified into a component for such reactions. For example, oxidation of the chloromethyl group to an aldehyde would yield 4-(pyridin-3-yl)benzaldehyde, a suitable aldehyde component for well-known MCRs like the Hantzsch pyridine synthesis or the Povarov reaction for creating complex pyridine-containing molecules. mdpi.comsigmaaldrich.com This strategic modification allows for the rapid assembly of complex molecules incorporating the pyridine-phenyl scaffold. researchgate.net

In drug discovery and chemical biology, the synthesis of compound libraries is essential for identifying new bioactive molecules. The pyridine ring is considered a "privileged scaffold" due to its presence in numerous biologically active compounds and approved drugs. nih.govmdpi.comresearchgate.net this compound is an excellent starting point for library synthesis. Its defined three-dimensional structure, combined with the highly reactive chloromethyl group, allows for the systematic introduction of a wide variety of substituents. By reacting the parent compound with a diverse set of nucleophiles, researchers can generate a large library of analogs, each with a unique substitution pattern, which can then be screened for desired biological activities. nih.govrsc.org

Role in Polymer Chemistry and Materials Science

The unique combination of a rigid, aromatic pyridine-phenyl structure and a reactive functional group makes this compound an attractive monomer for creating functional polymers with specific optical, electronic, and chemical properties.

This compound can be considered a functional monomer, analogous to the well-studied 4-chloromethyl styrene (CMS), also known as vinyl benzyl (B1604629) chloride (VBC). derpharmachemica.comijcce.ac.ir The chloromethyl group provides a reactive site for post-polymerization modification, allowing the properties of the final polymer to be fine-tuned.

Copolymerization of a vinyl-functionalized version of this compound with other monomers like styrenes or acrylates would yield copolymers with pendant chloromethyl groups. ijcce.ac.irnih.gov These pendant groups can then be transformed through nucleophilic substitution reactions to introduce a wide range of functionalities along the polymer chain. derpharmachemica.comijcce.ac.ir This approach has been used to create polymers with tailored properties, such as altered glass transition temperatures or specific binding capabilities. ijcce.ac.ir The incorporation of the pyridine-phenyl unit into polymer backbones, such as in poly(p-phenylenevinylene)s (PPVs), can enhance properties like electroluminescence and improve charge-carrier injection in light-emitting diodes (LEDs). lnu.edu.cn The synthesis of copolymers with well-defined structures, such as block or gradient copolymers, can be achieved using controlled polymerization techniques. rsc.orguni-bayreuth.de

Modification of Polymeric Supports (e.g., Merrifield-type Resins, PEG)

The chloromethyl group in this compound serves as a reactive handle for its immobilization onto solid supports. This is particularly useful in solid-phase synthesis, a technique pioneered by Bruce Merrifield. wikipedia.orgosti.gov Merrifield resins, which are cross-linked polystyrene beads functionalized with chloromethyl groups, are a standard support for the synthesis of peptides and other organic molecules. wikipedia.orgrapp-polymere.com

The compound this compound can be attached to hydroxyl- or amino-functionalized resins through a nucleophilic substitution reaction, displacing the chloride. This process grafts the pyridine moiety onto the polymer backbone. The pyridine unit can then act as a ligand, a basic catalyst, or a scavenger in subsequent synthetic steps performed on the solid support. This approach allows for the synthesis of compound libraries with pyridine-containing structures, where the final products can be easily cleaved from the resin.

Similarly, polyethylene (B3416737) glycol (PEG), a polymer widely used to improve the solubility and pharmacokinetic properties of molecules, can be modified. By reacting a PEG derivative containing a terminal nucleophile (e.g., an amine or thiol) with this compound, a PEG-supported pyridine derivative is formed. This functionalized polymer can be used to create soluble supports for catalysis or drug delivery applications.

Table 1: Examples of Polymeric Support Modification

Polymer SupportFunctional Group for AttachmentReaction TypeResulting Functionality
Merrifield ResinHydroxyl, AmineNucleophilic SubstitutionImmobilized Pyridine Moiety
Polyethylene Glycol (PEG)Amine, ThiolNucleophilic SubstitutionSoluble Pyridine-Functionalized Polymer

This table provides illustrative examples of how this compound can be used to modify common polymeric supports.

Synthesis of Advanced Functional Materials (e.g., coatings, thermochromic compositions)

The term "advanced functional materials" refers to materials engineered to possess specific, controllable properties and functions. rsc.orgresearchgate.net These can range from specialized coatings to materials that respond to external stimuli like heat or light. rsc.orgjournaltocs.ac.ukwiley.com The pyridine and chloromethyl functionalities of this compound make it a versatile precursor for such materials.

In the realm of coatings, pyridine derivatives can be incorporated into polymer films to enhance their properties. google.com For instance, the pyridine nitrogen can act as a site for quaternization, introducing positive charges that can impart antistatic or antimicrobial properties. It can also serve as a ligand to coordinate with metal ions, which can be useful for creating catalytic or corrosion-resistant coatings. google.com

While direct evidence for the use of this compound in thermochromic compositions is not prevalent in the reviewed literature, the general principles of thermochromism often involve a reversible change in molecular structure or conformation with temperature. Pyridine-containing ligands can form metal complexes that exhibit thermochromism. The chloromethyl group of this compound allows it to be incorporated into a larger molecular or polymeric structure, which could then be used to create a thermochromic system upon complexation with a suitable metal salt.

Applications in Agrochemical Research (as a synthetic intermediate)

The pyridine ring is a key structural motif in a large number of modern agrochemicals, including herbicides, insecticides, and fungicides. agropages.com Pyridine-containing pesticides are often characterized by high efficiency and low toxicity. agropages.com Compounds like this compound serve as important intermediates in the synthesis of these complex active ingredients. jst.go.jpsemanticscholar.org

The chloromethyl group is a versatile functional group that can be transformed into a variety of other functionalities through nucleophilic substitution or other reactions. This allows for the construction of more elaborate molecular architectures. For example, the chloromethyl group can be converted to a hydroxymethyl, aminomethyl, or cyanomethyl group, which can then be further modified.

The pyridine nitrogen can also be involved in the biological activity of the final product, for instance, by interacting with a specific enzyme or receptor in the target pest. The phenyl ring provides a scaffold to which other functional groups can be attached to fine-tune the biological activity and physical properties of the molecule.

Table 2: Key Pyridine-based Agrochemical Classes and Intermediates

Agrochemical ClassKey Intermediate ExampleImportance of Pyridine Moiety
Neonicotinoid Insecticides2-Chloro-5-chloromethylpyridine (CCMP)Essential for binding to nicotinic acetylcholine (B1216132) receptors in insects. agropages.com
Pyridine Herbicides2,3-Dichloro-5-(trifluoromethyl)pyridine (DCTF)Forms the core structure of many herbicides targeting specific weeds. jst.go.jpsemanticscholar.org

This table highlights the importance of pyridine intermediates in the synthesis of major classes of agrochemicals.

Development of Chemical Probes and Ligands for Research Investigations

Chemical probes are small molecules designed to study and manipulate biological systems. mskcc.orgnih.govnih.gov They are essential tools in chemical biology for understanding protein function and cellular processes. mskcc.org Ligands, in a broader sense, are molecules that bind to other molecules, often metal ions or proteins.

The structure of this compound makes it a suitable starting material for the development of chemical probes and ligands. scispace.comdntb.gov.ua The pyridine moiety is a well-known coordinating group for a wide range of metal ions. By reacting this compound with other chelating groups, multidentate ligands can be synthesized. These ligands can then be used to form stable metal complexes with specific geometric and electronic properties, which may have applications in catalysis, materials science, or as probes for biological imaging.

The chloromethyl group allows for the covalent attachment of the pyridine-phenyl scaffold to other molecules. For instance, it can be reacted with a fluorescent dye to create a fluorescent probe that can be used to visualize the localization of specific targets in cells. Alternatively, it can be used to attach the molecule to a solid support for use in affinity chromatography to isolate and identify binding partners.

Future Research Directions and Perspectives

Exploration of Novel and Stereoselective Synthetic Routes

The development of efficient and selective synthetic methods is paramount for the advancement of chemical sciences. For 3-(4-(chloromethyl)phenyl)pyridine, future research will likely focus on novel synthetic strategies that offer improved yields, functional group tolerance, and stereocontrol.

Modern cross-coupling reactions, such as the Suzuki-Miyaura and Negishi couplings, are powerful tools for the formation of the biaryl core of 3-arylpyridines. Future work could explore the use of novel catalyst systems, including those based on earth-abundant metals like nickel and iron, to enhance the sustainability and cost-effectiveness of these reactions. The development of ligands that can facilitate challenging couplings, especially with sterically hindered substrates, will also be a key area of investigation.

Another promising avenue is the application of C–H activation strategies. Direct arylation of the pyridine (B92270) ring or the functionalization of the phenyl group through C–H activation would provide a more atom-economical route to this compound and its analogs. Research into directing groups that can control the regioselectivity of C–H activation on the pyridine ring will be crucial for the synthesis of specific isomers.

Furthermore, the exploration of stereoselective routes to derivatives of this compound is a critical area for future research, particularly for applications in medicinal chemistry where chirality can significantly impact biological activity. This could involve the development of asymmetric catalytic methods for the introduction of chiral centers or the use of chiral auxiliaries to control the stereochemistry of reactions involving the chloromethyl group.

Reaction TypeCatalyst/ReagentKey FeaturesPotential Application for this compound
Suzuki-Miyaura Coupling Palladium complexes with advanced phosphine (B1218219) ligandsHigh functional group tolerance, mild reaction conditions.Synthesis of the 3-phenylpyridine (B14346) core.
Negishi Coupling Palladium or Nickel catalysts with organozinc reagentsHigh reactivity and functional group tolerance.Alternative route to the 3-phenylpyridine scaffold.
C–H Activation Rhodium, Iridium, or Palladium catalystsAtom-economical, direct functionalization.Direct arylation of pyridine or functionalization of the phenyl ring.
Asymmetric Catalysis Chiral metal complexes or organocatalystsEnantioselective bond formation.Synthesis of chiral derivatives for pharmaceutical applications.

Advanced Mechanistic Elucidation of Challenging Transformations

A deeper understanding of the reaction mechanisms underlying the synthesis and functionalization of this compound is essential for optimizing existing methods and developing new ones. Future research should employ a combination of experimental and computational techniques to elucidate the intricate details of these chemical transformations.

For cross-coupling reactions like the Suzuki-Miyaura and Negishi couplings, in-depth mechanistic studies can reveal the nature of the active catalytic species, the kinetics of each step in the catalytic cycle (oxidative addition, transmetalation, and reductive elimination), and the factors that control regioselectivity and stereoselectivity. beilstein-journals.orgbeilstein-journals.orgresearchgate.netnih.govnih.govresearchgate.net Computational methods, such as Density Functional Theory (DFT), can be used to model reaction pathways and transition states, providing valuable insights that are often difficult to obtain through experiments alone. researchgate.net

The mechanism of C–H activation reactions involving pyridine derivatives is another area that warrants further investigation. acs.orgchemrxiv.org Understanding how the pyridine nitrogen influences the reactivity and selectivity of C–H activation at different positions on both the pyridine and phenyl rings is a key challenge. beilstein-journals.org Advanced spectroscopic techniques, such as in-situ NMR and mass spectrometry, can be used to identify and characterize reaction intermediates.

Elucidating the mechanism of transformations involving the chloromethyl group is also important. This includes understanding the kinetics and thermodynamics of nucleophilic substitution reactions at the benzylic position, as well as potential side reactions.

TransformationKey Mechanistic QuestionsInvestigative Techniques
Cross-Coupling Reactions Role of ligands, nature of the active catalyst, factors controlling selectivity.In-situ spectroscopy, kinetic studies, DFT calculations.
C–H Activation Influence of the pyridine nitrogen, regioselectivity control, nature of the C–H cleavage step.Isotope labeling studies, computational modeling, advanced spectroscopy.
Chloromethyl Group Reactions SN1 vs. SN2 pathways, role of solvent, potential for carbocation rearrangement.Kinetic analysis, product distribution studies, computational chemistry.

Development of Sustainable and Environmentally Benign Synthetic Processes

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies. researchgate.netijpdd.org For this compound, future research will focus on creating more sustainable and environmentally friendly synthetic processes. nih.gov

This includes the use of greener solvents, such as water, bio-based solvents, or even solvent-free reaction conditions. mdpi.com The development of catalytic systems that can operate efficiently under these conditions is a key research goal. The use of heterogeneous catalysts, which can be easily separated from the reaction mixture and recycled, is another important aspect of sustainable synthesis.

Biocatalysis offers a promising approach to the synthesis of pyridine derivatives from renewable feedstocks. ukri.org The discovery and engineering of enzymes that can catalyze the formation of the pyridine ring or the functionalization of the molecule would represent a significant step towards a more sustainable chemical industry.

Photocatalysis, which utilizes visible light to drive chemical reactions, is another emerging area that could be applied to the synthesis of this compound. uni-regensburg.de Photocatalytic methods can often be performed under mild conditions and can enable novel transformations that are not accessible through traditional thermal methods.

Flow chemistry is a technology that can contribute to the development of more sustainable and efficient synthetic processes. researchgate.netmdpi.comuc.pt Performing reactions in a continuous flow system can lead to improved reaction control, higher yields, and reduced waste generation. vcu.edu

Green Chemistry ApproachKey AdvantagesPotential Application
Green Solvents Reduced environmental impact, improved safety.Performing cross-coupling or C–H activation reactions in water or bio-solvents.
Biocatalysis Use of renewable resources, high selectivity.Enzymatic synthesis of pyridine precursors from biomass.
Photocatalysis Use of light as a clean energy source, mild reaction conditions.Light-driven C–H functionalization or cross-coupling reactions.
Flow Chemistry Enhanced reaction control, improved safety and scalability, reduced waste.Continuous production of this compound.

Computational Design and Prediction of Novel Reactivity and Chemical Applications

Computational chemistry has become an indispensable tool in modern chemical research. For this compound, computational methods can be used to design novel derivatives with desired properties, predict their reactivity, and explore potential applications.

Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of pyridine derivatives with their biological activity or material properties. chemrevlett.comchemrevlett.comnih.govresearchgate.net These models can then be used to virtually screen large libraries of compounds and identify promising candidates for synthesis and experimental testing.

Molecular docking studies can be employed to investigate the binding of this compound derivatives to biological targets, such as enzymes or receptors. mdpi.com This can provide insights into the mechanism of action of these compounds and guide the design of more potent and selective inhibitors.

Density Functional Theory (DFT) calculations can be used to study the electronic structure and reactivity of this compound. bohrium.com This can help to predict the most likely sites for electrophilic or nucleophilic attack, understand the stability of reaction intermediates, and rationalize observed reaction outcomes.

Computational MethodApplicationPredicted Outcomes
QSAR Predict biological activity or material properties.Identification of key structural features for desired properties.
Molecular Docking Simulate binding to biological targets.Prediction of binding affinity and mode of interaction.
DFT Analyze electronic structure and reactivity.Prediction of reaction pathways and product selectivity.

Integration into Automated Synthesis and High-Throughput Experimentation Platforms

The integration of automation and high-throughput experimentation (HTE) is revolutionizing the field of chemical synthesis and discovery. nih.govchemistryworld.comnih.govdrugtargetreview.com For this compound, these technologies can be used to accelerate the development of new synthetic routes, optimize reaction conditions, and explore the chemical space around this scaffold.

Automated synthesis platforms can be used to rapidly synthesize libraries of this compound derivatives with diverse functional groups. nih.govwhiterose.ac.ukresearchgate.netnih.gov This allows for the efficient exploration of structure-activity relationships and the identification of compounds with improved properties.

HTE can be employed to screen a large number of reaction conditions in parallel, enabling the rapid optimization of synthetic processes. This can lead to significant improvements in reaction yields, selectivity, and sustainability.

The combination of automated synthesis, HTE, and machine learning algorithms can create a closed-loop system for autonomous discovery. youtube.com In such a system, an algorithm can design new experiments based on previous results, which are then performed by a robotic platform. This iterative process can greatly accelerate the discovery of new reactions and molecules.

TechnologyKey BenefitsApplication to this compound
Automated Synthesis Increased throughput, improved reproducibility.Rapid synthesis of derivative libraries for screening.
High-Throughput Experimentation Accelerated reaction optimization, efficient screening of catalysts and reagents.Optimization of synthetic routes and discovery of new reactions.
Robotics and Machine Learning Autonomous discovery, data-driven optimization.Closed-loop optimization of synthesis and discovery of novel derivatives.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.